{Phenanthrene-3,6-diylbis[(ethyne-2,1-diyl)-4,1-phenyleneethyne-2,1-diyl]}bis(trimethylsilane)
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Overview
Description
{Phenanthrene-3,6-diylbis[(ethyne-2,1-diyl)-4,1-phenyleneethyne-2,1-diyl]}bis(trimethylsilane) is a complex organic compound characterized by its phenanthrene core and multiple ethynyl and trimethylsilane groups
Preparation Methods
The synthesis of {Phenanthrene-3,6-diylbis[(ethyne-2,1-diyl)-4,1-phenyleneethyne-2,1-diyl]}bis(trimethylsilane) typically involves multiple steps, including the formation of ethynyl linkages and the introduction of trimethylsilane groups. One common method involves the use of Sonogashira coupling reactions, which are catalyzed by palladium and copper co-catalysts. The reaction conditions often include an inert atmosphere, such as argon, and the use of solvents like dichloromethane .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The phenanthrene core can be reduced under specific conditions to form dihydrophenanthrene derivatives.
Scientific Research Applications
{Phenanthrene-3,6-diylbis[(ethyne-2,1-diyl)-4,1-phenyleneethyne-2,1-diyl]}bis(trimethylsilane) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism by which this compound exerts its effects is largely dependent on its structural features. The ethynyl and phenanthrene groups facilitate electron transfer processes, making it useful in applications like artificial photosynthesis. The trimethylsilane groups provide stability and solubility, enhancing its performance in various chemical reactions .
Comparison with Similar Compounds
Similar compounds include:
((9,10-bis((triisopropylsilyl)oxy)anthracene-2,6-diyl)bis(ethyne-2,1-diyl)) bis(trimethylsilane): This compound also features ethynyl and trimethylsilane groups but has an anthracene core instead of phenanthrene.
Phenanthrene, 3,6-bis(1,1-dimethylethyl): This compound has a similar phenanthrene core but different substituents.
The uniqueness of {Phenanthrene-3,6-diylbis[(ethyne-2,1-diyl)-4,1-phenyleneethyne-2,1-diyl]}bis(trimethylsilane) lies in its combination of structural features, which provide a balance of stability, reactivity, and potential for various applications.
Properties
CAS No. |
918778-86-6 |
---|---|
Molecular Formula |
C40H34Si2 |
Molecular Weight |
570.9 g/mol |
IUPAC Name |
trimethyl-[2-[4-[2-[6-[2-[4-(2-trimethylsilylethynyl)phenyl]ethynyl]phenanthren-3-yl]ethynyl]phenyl]ethynyl]silane |
InChI |
InChI=1S/C40H34Si2/c1-41(2,3)27-25-33-11-7-31(8-12-33)15-17-35-19-21-37-23-24-38-22-20-36(30-40(38)39(37)29-35)18-16-32-9-13-34(14-10-32)26-28-42(4,5)6/h7-14,19-24,29-30H,1-6H3 |
InChI Key |
VJJKNDQAQAKECK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C#CC2=CC3=C(C=CC4=C3C=C(C=C4)C#CC5=CC=C(C=C5)C#C[Si](C)(C)C)C=C2 |
Origin of Product |
United States |
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